2,4,4-Trimethyl-3-[(2-methylbenzene-1-sulfonyl)methyl]cyclohex-2-en-1-ol
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Overview
Description
2,4,4-Trimethyl-3-[(2-methylbenzene-1-sulfonyl)methyl]cyclohex-2-en-1-ol is an organic compound with a complex structure that includes a cyclohexene ring, multiple methyl groups, and a sulfonylmethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-Trimethyl-3-[(2-methylbenzene-1-sulfonyl)methyl]cyclohex-2-en-1-ol typically involves multiple steps. One common approach is the Friedel-Crafts alkylation reaction, where a benzene ring is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This is followed by sulfonylation, where a sulfonyl chloride reacts with the alkylated benzene to introduce the sulfonyl group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,4,4-Trimethyl-3-[(2-methylbenzene-1-sulfonyl)methyl]cyclohex-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to reduce double bonds or sulfonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO₄, CrO₃
Reducing agents: H₂/Pd-C
Nitrating agents: HNO₃/H₂SO₄
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while nitration can introduce nitro groups onto the benzene ring.
Scientific Research Applications
2,4,4-Trimethyl-3-[(2-methylbenzene-1-sulfonyl)methyl]cyclohex-2-en-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4,4-Trimethyl-3-[(2-methylbenzene-1-sulfonyl)methyl]cyclohex-2-en-1-ol involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The cyclohexene ring and methyl groups contribute to the compound’s overall hydrophobicity, affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Trimethylbenzene: An aromatic hydrocarbon with similar methyl group substitutions but lacking the sulfonyl and cyclohexene components.
Uniqueness
The uniqueness of this compound lies in its combination of a cyclohexene ring, multiple methyl groups, and a sulfonylmethyl group attached to a benzene ring. This structure imparts distinct chemical properties and potential for diverse applications in various fields.
Properties
CAS No. |
64947-52-0 |
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Molecular Formula |
C17H24O3S |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2,4,4-trimethyl-3-[(2-methylphenyl)sulfonylmethyl]cyclohex-2-en-1-ol |
InChI |
InChI=1S/C17H24O3S/c1-12-7-5-6-8-16(12)21(19,20)11-14-13(2)15(18)9-10-17(14,3)4/h5-8,15,18H,9-11H2,1-4H3 |
InChI Key |
WFZXNTXKWUAFTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)CC2=C(C(CCC2(C)C)O)C |
Origin of Product |
United States |
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